Dehydrophytosphingosine

Sphingosine kinase Substrate specificity S1P signaling

Dehydrophytosphingosine (systematic name: (2S,3S,4R)-2-aminooctadec-8E-ene-1,3,4-triol; abbreviated t18:1) is a sphingoid base belonging to the 4-hydroxysphinganine (phytosphingosine) family. It carries an (R)-hydroxy group at C4 and a trans double bond at the C8–C9 position, distinguishing it from the fully saturated phytosphingosine (t18:0) by a single unsaturation.

Molecular Formula C18H37NO3
Molecular Weight 315.5 g/mol
Cat. No. B1254811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrophytosphingosine
Synonyms4-hydroxy-8-sphingenine
Molecular FormulaC18H37NO3
Molecular Weight315.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CCCCC(C(C(CO)N)O)O
InChIInChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h10-11,16-18,20-22H,2-9,12-15,19H2,1H3/b11-10+/t16-,17+,18-/m0/s1
InChIKeyCQKNELOTFUSOTP-HMTIOLNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrophytosphingosine (4-Hydroxy-8-sphingenine) — Sourcing Guide for a Plant-Unique, Unsaturated Phytosphingoid Base


Dehydrophytosphingosine (systematic name: (2S,3S,4R)-2-aminooctadec-8E-ene-1,3,4-triol; abbreviated t18:1) is a sphingoid base belonging to the 4-hydroxysphinganine (phytosphingosine) family. It carries an (R)-hydroxy group at C4 and a trans double bond at the C8–C9 position, distinguishing it from the fully saturated phytosphingosine (t18:0) by a single unsaturation [1]. It is a prominent long-chain base in plant glucosylceramides and phytoglycolipids, notably in konjac tuber and legume leaves [2], and has been detected as a circulating plasma metabolite in humans [3].

Why Phytosphingosine or Sphingosine Cannot Simply Replace Dehydrophytosphingosine in Research and Formulation


Despite sharing the same C18 backbone and 4-hydroxy substitution, dehydrophytosphingosine (t18:1) and phytosphingosine (t18:0) exhibit sharply divergent biochemical behaviors. The single C8–C9 double bond in t18:1 profoundly alters substrate recognition by sphingosine kinases — Arabidopsis SphK phosphorylates t18:1 at only 6% of the rate observed for sphingosine, and mammalian SphK1 fails to phosphorylate t18:1 entirely, whereas the saturated phytosphingosine is phosphorylated more efficiently [1]. Conversely, in human keratinocytes, t18:1 potently upregulates ceramide synthase 3 (CerS3, 2.5‑fold), acid sphingomyelinase (aSMase, 4.7‑fold), and PPARγ (1.4‑fold), while 4‑sphingenine (sphingosine, d18:1) elicits no marked gene expression changes [2]. These findings demonstrate that the unsaturation pattern, not merely the hydroxylation state, dictates functional activity. Generic substitution with phytosphingosine or sphingosine would therefore confound experiments predicated on kinase substrate specificity, ceramide pathway activation, or PPAR-mediated signaling.

Head-to-Head Quantitative Differentiation of Dehydrophytosphingosine Against Closest Analogs


Sphingosine Kinase Substrate Selectivity: Dehydrophytosphingosine vs. Sphingosine and Phytosphingosine

In Arabidopsis leaf lysate SphK assays with BSA-presented substrates, dehydrophytosphingosine (t18:1) was phosphorylated at only 6% of the rate measured for sphingosine (d18:1). The saturated analog phytosphingosine (t18:0) was phosphorylated more efficiently than t18:1, while mammalian SphK1 showed no detectable activity toward either 4-hydroxylated base [1]. The overall rank order under BSA conditions was: sphingosine = 4,8-sphingadienine > dihydrosphingosine ≥ dl‑threo‑dihydrosphingosine ≥ phytosphingosine ⋙ 4-hydroxy‑8‑sphingenine [1].

Sphingosine kinase Substrate specificity S1P signaling

Keratinocyte Ceramide Synthesis Gene Activation: Dehydrophytosphingosine vs. 4‑Sphingenine (Sphingosine)

In normal human epidermal keratinocytes (NHEK) treated with 5 µg/mL sphingoid for 24 h, dehydrophytosphingosine (t18:1) significantly upregulated ceramide-related genes: CerS3 (2.5‑fold), aSMase (4.7‑fold), and GCS (1.3‑fold), as measured by real‑time qPCR. Under identical conditions, 4‑sphingenine (sphingosine, d18:1) produced no marked effects on any of these genes [1]. Additionally, t18:1 increased PPARβ/δ expression 3.0‑fold and PPARγ expression 1.4‑fold, whereas 4‑sphingenine again showed no effect [1].

Ceramide synthesis Keratinocyte differentiation Skin barrier

PPARγ Ligand Activity: Dehydrophytosphingosine vs. Glucosylceramide and 4‑Sphingenine

Using a cell‑free nuclear receptor‑cofactor assay system, dehydrophytosphingosine (t18:1, 5 µg/mL) demonstrated direct ligand activity toward PPARγ, whereas glucosylceramide and 4‑sphingenine showed no ligand binding [1]. The PPARγ activation was accompanied by 1.4‑fold upregulation of PPARγ mRNA in NHEK cells, indicating a dual mechanism of receptor activation and increased receptor expression [1]. A Japanese patent (JP2013043872A) further claims that sphingoids bearing a double bond at the 8‑position, including t18:1, possess superior PPAR‑activating action compared to saturated analogs [2].

PPARγ Nuclear receptor Lipid signaling

Natural Abundance in Plant Sphingolipids: Dehydrophytosphingosine Dominance Over Phytosphingosine in Bean Leaves

In the phytoglycolipid fraction isolated from Phaseolus vulgaris (bean) leaves, dehydrophytosphingosine constituted 53% of the total long‑chain bases, compared to 32% for phytosphingosine — a 1.66‑fold enrichment [1]. Within the cerebroside fraction, the dehydrophytosphingosine‑to‑phytosphingosine ratio reached 7:1, a seven‑fold predominance [1]. These quantitative compositional data establish dehydrophytosphingosine, not phytosphingosine, as the quantitatively dominant sphingoid base in this plant tissue.

Plant sphingolipid Phytoglycolipid Long-chain base composition

Plasma Biomarker Discriminative Power for Ventricular Fibrillation: Dehydrophytosphingosine vs. Global Metabolome

In a propensity‑score matched cohort of 42 STEMI patients (21 VF, 21 non‑VF), untargeted plasma metabolomics identified dehydrophytosphingosine as one of the two most discriminative metabolites for early‑onset ventricular fibrillation. Univariate ROC analysis yielded an AUC of 0.837 for dehydrophytosphingosine alone; a two‑metabolite panel with 9‑cis‑retinoic acid achieved an AUC of 0.884 (95% CI 0.714–1) [1]. No other sphingoid base ranked among the top discriminating features in this study, indicating selective biomarker performance within the sphingolipid class [1].

Biomarker Metabolomics Ventricular fibrillation

Evidence-Backed Procurement Scenarios for Dehydrophytosphingosine in Research and Industry


Negative-Control Sphingoid for Sphingosine Kinase 1 (SphK1) Selectivity Studies

Because mammalian SphK1 does not phosphorylate 4‑hydroxylated long‑chain bases, dehydrophytosphingosine serves as a definitive negative control in SphK1 enzymatic assays. Unlike phytosphingosine, which retains some substrate activity toward Arabidopsis SphK, dehydrophytosphingosine shows the lowest phosphorylation rate among all tested natural sphingoid bases (6% relative to sphingosine) [1]. This property supports dose‑response experiments where a non‑phosphorylatable sphingoid is required to isolate S1P‑independent effects.

Active Ingredient for Ceramide‑Boosting Dermatological and Cosmetic Formulations

In three‑dimensional human skin models, dehydrophytosphingosine (t18:1) treatment increased total ceramide production, as quantified by HPTLC, via coordinated upregulation of CerS3 (2.5‑fold), aSMase (4.7‑fold), and ELOVL elongases (ELOVL4: 3.4‑fold) [1]. These effects were absent with 4‑sphingenine (sphingosine). Formulators seeking a plant‑derived sphingoid that actively stimulates de novo ceramide biosynthesis should prioritize dehydrophytosphingosine over sphingosine or phytosphingosine.

Internal Standard or Calibrant for Plant Sphingolipidomics by LC‑MS/MS

Dehydrophytosphingosine is the dominant long‑chain base in glucosylceramides from numerous plant sources, representing 40.2% of konjac tuber sphingoids and 53% of bean leaf phytoglycolipid bases [1] [2]. Its unique mass (m/z 315.28, C18H37NO3) and retention time distinguish it from phytosphingosine (m/z 317.29). Analytical laboratories quantifying plant sphingolipids require authentic dehydrophytosphingosine reference material for accurate calibration, as prior studies have mis‑identified or under‑quantified this abundant species when relying solely on phytosphingosine standards.

Candidate Biomarker for Targeted Cardiovascular Metabolomics Panels

Plasma dehydrophytosphingosine concentration was significantly down‑regulated in STEMI patients who developed early ventricular fibrillation, with a univariate AUC of 0.837 for phenotype discrimination [1]. Its inclusion in a two‑metabolite panel with 9‑cis‑retinoic acid improved the AUC to 0.884 (95% CI 0.714–1) [1]. Clinical researchers developing targeted LC‑MS/MS assays for post‑MI arrhythmia risk stratification should incorporate dehydrophytosphingosine into their sphingolipid sub‑panel.

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